molecular formula C19H23NO3 B7043095 1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one

1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one

Cat. No.: B7043095
M. Wt: 313.4 g/mol
InChI Key: OMHMTJKRMITBKF-UHFFFAOYSA-N
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Description

1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one is a complex organic compound with a unique structure that combines a benzoylpiperidine moiety with a cyclopropyl group and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one typically involves multiple steps, starting with the preparation of the benzoylpiperidine intermediate. This intermediate is then reacted with cyclopropyl ketone under specific conditions to form the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Benzoylpiperidine-4-carboxylic acid: Shares the benzoylpiperidine moiety but lacks the cyclopropyl and propanone groups.

    4-Benzoylpiperidine-1-carboxylate: Similar structure but with different functional groups.

Uniqueness: 1-[1-(4-Benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one is unique due to its combination of a cyclopropyl group with a benzoylpiperidine moiety and a propanone backbone. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

1-[1-(4-benzoylpiperidine-1-carbonyl)cyclopropyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-16(21)19(10-11-19)18(23)20-12-8-15(9-13-20)17(22)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMTJKRMITBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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